(R)-(-)-1-Indanol is a chiral secondary alcohol characterized by its rigid indane ring system and defined stereocenter. As a commercially vital enantiopure building block, it is utilized in the synthesis of active pharmaceutical ingredients (APIs), including meropenem prodrugs and precursors to specific neuroactive derivatives. Its defined (R)-configuration and predictable reactivity make it a required starting material for asymmetric synthesis, chiral ligand preparation, and stereospecific substitutions where strict optical purity (>98% ee) is necessary to ensure downstream biological activity and regulatory compliance [1].
Substituting (R)-(-)-1-Indanol with racemic 1-indanol or its (S)-(+)-enantiomer introduces critical process failures in stereospecific workflows. Using the racemate requires complex, low-yield downstream resolution steps that cap theoretical throughput at 50% and inflate solvent and labor costs [1]. Conversely, substituting with (S)-(+)-1-indanol directly inverts the resulting stereocenter during substitution reactions, yielding the wrong enantiomer of the target API—rendering the final product pharmacologically inactive. Furthermore, attempting to synthesize the (R)-enantiomer in-house from the prochiral ketone 1-indanone requires expensive chiral catalysts (e.g., CBS oxazaborolidines) and rigorous process controls, making direct procurement of >98% ee (R)-(-)-1-Indanol the more reliable and cost-effective choice for manufacturing .
When synthesizing enantiopure indane derivatives, starting with racemic 1-indanol requires classical or enzymatic resolution, which inherently limits the maximum theoretical yield of the desired enantiomer to 50%. By procuring >98% ee (R)-(-)-1-Indanol, chemists bypass the resolution step entirely, effectively doubling the starting material efficiency and eliminating the need for resolving agents or specialized lipases [1].
| Evidence Dimension | Maximum Theoretical Yield of (R)-Derivative |
| Target Compound Data | 100% of mass is the desired (R)-enantiomer |
| Comparator Or Baseline | 50% maximum theoretical yield (using racemic 1-indanol) |
| Quantified Difference | 2x increase in atom economy for the chiral center |
| Conditions | Direct stereospecific synthesis vs. classical resolution workflow |
Procuring the enantiopure form eliminates costly and wasteful resolution steps, directly doubling the mass efficiency of the synthetic route.
In the synthesis of specific neuroactive compounds and prodrugs, the absolute configuration of the indane ring dictates target binding affinity. Utilizing (R)-(-)-1-Indanol ensures the correct stereochemical trajectory. Substituting with (S)-(+)-1-indanol produces the opposite enantiomer, which typically exhibits near-zero activity at the target receptor or enzyme, resulting in a complete loss of API viability [1].
| Evidence Dimension | Downstream API Stereochemical Viability |
| Target Compound Data | Yields 100% target stereoisomer for API |
| Comparator Or Baseline | Yields 0% target stereoisomer (using (S)-1-indanol) |
| Quantified Difference | Absolute stereochemical divergence |
| Conditions | Stereospecific substitution in API manufacturing |
Using the exact (R)-enantiomer is mandatory for APIs where only one stereoisomer possesses the required therapeutic efficacy.
While (R)-(-)-1-Indanol can be synthesized from the prochiral ketone 1-indanone via asymmetric reduction, this requires stoichiometric or catalytic amounts of expensive chiral reagents (such as the Corey-Bakshi-Shibata oxazaborolidine catalyst) and borane sources. Procuring high-purity (R)-(-)-1-Indanol directly eliminates the enantiomeric excess variability often seen in scaled-up asymmetric reductions, bypassing the need for strict cryogenic conditions and subsequent chiral HPLC purification .
| Evidence Dimension | Process Steps and Reagent Cost |
| Target Compound Data | 0 additional asymmetric reduction steps required |
| Comparator Or Baseline | Requires 1 asymmetric reduction step + chiral catalyst (using 1-indanone) |
| Quantified Difference | Elimination of 1 catalytic step and associated ee% variance |
| Conditions | Direct procurement vs. in-house enantioselective reduction |
Direct procurement of the enantiopure alcohol de-risks the supply chain by removing a sensitive and expensive asymmetric catalytic step from the manufacturing process.
(R)-(-)-1-Indanol is the required precursor for synthesizing chiral indane-based drugs, including specific meropenem prodrugs and (R)-1-aminoindan derivatives, where starting with the correct stereocenter is mandatory for biological activity [1].
The rigid indane structure and defined stereocenter make it a reliable building block for synthesizing proprietary chiral phosphine or amine ligands used in transition-metal-catalyzed asymmetric transformations, bypassing the need to resolve racemic ligand mixtures .
Due to its >98% ee optical purity, it is highly effective when derivatized into chiral auxiliaries or esters used to resolve other racemic mixtures or direct stereoselective enolate alkylations in process chemistry [2].
Irritant